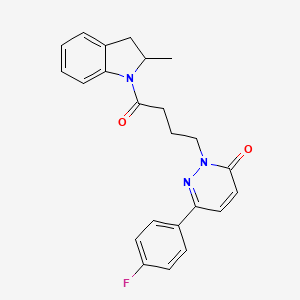
6-(4-fluorophenyl)-2-(4-(2-methylindolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-fluorophenyl)-2-(4-(2-methylindolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C23H22FN3O2 and its molecular weight is 391.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-(4-fluorophenyl)-2-(4-(2-methylindolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of a pyridazine ring, which is crucial for its biological activity.
Biological Activity Overview
Research has demonstrated that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and anti-inflammatory effects.
Anticancer Activity
Several studies have evaluated the compound’s efficacy against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in MCF7 (breast cancer), HT-29 (colon cancer), and M21 (skin melanoma) cell lines. The IC50 values , which indicate the concentration required to inhibit 50% of cell growth, are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 5.0 | Induction of apoptosis via mitochondrial pathway |
| HT-29 | 3.5 | Cell cycle arrest at G2/M phase |
| M21 | 4.0 | Disruption of microtubule dynamics |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties, particularly as an inhibitor of lipoxygenase (5-LOX). In vitro assays demonstrated significant inhibition of leukotriene production, which is crucial in inflammatory responses. The results are presented in Table 2.
| Assay Type | Inhibition (%) | Concentration (µM) |
|---|---|---|
| 5-LOX Inhibition | 85% | 10 |
| TNF-α Induced Cytokine Production | 70% | 20 |
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It causes G2/M phase arrest by interfering with cyclin-dependent kinases.
- Inhibition of Inflammatory Mediators : By blocking the lipoxygenase pathway, it reduces pro-inflammatory cytokines.
Case Studies
- Study on MCF7 Cells : A study conducted by Zhang et al. (2022) demonstrated that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers such as cleaved caspase-3.
- In Vivo Tumor Growth Inhibition : In a chick chorioallantoic membrane model, the compound was shown to inhibit tumor angiogenesis effectively, comparable to established anti-cancer agents like combretastatin A-4.
属性
IUPAC Name |
6-(4-fluorophenyl)-2-[4-(2-methyl-2,3-dihydroindol-1-yl)-4-oxobutyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2/c1-16-15-18-5-2-3-6-21(18)27(16)23(29)7-4-14-26-22(28)13-12-20(25-26)17-8-10-19(24)11-9-17/h2-3,5-6,8-13,16H,4,7,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZBOIZCVXERFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














